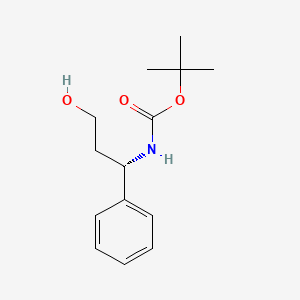

(S)-Boc-3-Amino-3-phenylpropan-1-ol

Descripción general

Descripción

(S)-Boc-3-Amino-3-phenylpropan-1-ol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-Boc-3-amino-3-phenylpropan-1-ol, with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of approximately 251.32 g/mol, is a chiral compound characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This structural feature enhances its stability and solubility, making it a versatile building block in organic synthesis and pharmaceutical applications . The compound's biological activity is primarily linked to its role in synthesizing various biologically active molecules and its potential interactions within biological systems.

Chemical Structure and Properties

The compound features a phenyl group attached to a propanol backbone, contributing to its unique properties. The presence of the Boc protecting group allows for selective modification of the amino group, which is crucial in synthetic organic chemistry. The chirality of this compound is particularly significant, as it can lead to different biological activities compared to its enantiomers or racemic mixtures.

1. Role in Drug Synthesis

This compound serves as an important precursor in the synthesis of various pharmacologically active compounds. Its ability to act as a chiral catalyst makes it valuable for asymmetric synthesis processes, which are essential in developing enantiomerically pure drugs .

Case Study: Synthesis of Bioactive Compounds

In a study exploring the synthesis of 3-substituted aminocyclopentanes, researchers highlighted the importance of using chiral building blocks like this compound. These compounds were identified as potent NR2B receptor antagonists, showcasing how derivatives of this compound can lead to significant pharmacological effects .

Table 1: Pharmacokinetic Profiles of Related Compounds

| Compound | %F (Bioavailability) | T½ (hr) | Cl (mL/min/kg) | IV Dosing (mg/kg) | PO Dosing (mg/kg) |

|---|---|---|---|---|---|

| Compound 6 | 45 | 2.7 | 26 | 2.0 | 4.9 |

| Compound 9 | 14 | 1.2 | 8.7 | 7.2 | 21 |

| Compound 22 | 83 | 7.5 | 3.6 | - | - |

This table illustrates the pharmacokinetic profiles of various compounds synthesized from similar chiral precursors, emphasizing the importance of structure in determining bioavailability and efficacy.

Research on Chiral Compounds

A comparative study on chiral compounds indicated that this compound exhibits unique reactivity patterns due to its stereochemical configuration. This property is crucial for its application in drug design, where chirality significantly influences drug-receptor interactions and overall therapeutic outcomes.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

(S)-Boc-3-Amino-3-phenylpropan-1-ol serves as a critical intermediate in the synthesis of various biologically active molecules. Its protected amine group allows for selective modifications, enabling the development of complex organic structures.

Precursor for Bioactive Compounds

The compound is utilized in the synthesis of several pharmaceuticals and biologically active compounds, including:

- Peptides : It can be incorporated into peptide sequences due to its amino functionality.

- Antiviral Agents : It has been identified as an intermediate in the synthesis of antiviral drugs, such as Maraviroc, which is used to treat HIV infections .

Pharmaceutical Applications

The unique structural characteristics of this compound make it suitable for various pharmaceutical applications:

Chiral Synthesis

The presence of a chiral center allows for the production of enantiomerically pure compounds, which are crucial in drug development to ensure efficacy and reduce side effects.

Drug Development

Research has shown that derivatives of this compound exhibit potential therapeutic activities. Its derivatives have been explored for their activity against various diseases, including cancer and viral infections.

Material Science

This compound can also be incorporated into the design of functional materials due to its chemical properties:

Functional Polymers

The compound's ability to participate in polymerization reactions allows it to be used in creating functional polymers that can be applied in drug delivery systems and other biomedical applications.

Research Studies and Findings

Several studies have documented the applications and effectiveness of this compound in different contexts:

Análisis De Reacciones Químicas

Reduction Reactions

The hydroxyl group participates in stereoselective reductions to form secondary alcohols or aldehydes. Key protocols include:

*Note: Yield >100% indicates incomplete purification or residual solvent.

Oxidation Reactions

The primary alcohol undergoes controlled oxidation to aldehydes or ketones:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | DCM, 1 hour | Boc-(S)-3-amino-3-phenylpropanal | 92% | |

| Swern oxidation (oxalyl chloride/DMSO) | -50°C to RT, 3 hours | Same as above | 85% |

These aldehydes serve as intermediates for reductive amination (see Table 3).

Boc Deprotection

Acid-mediated cleavage of the Boc group liberates the free amine:

| Deprotection Method | Conditions | Resulting Compound | Yield | Source |

|---|---|---|---|---|

| HCl in dioxane/water | RT, 4 hours | (S)-3-amino-3-phenylpropan-1-ol | 96% | |

| Trifluoroacetic acid (TFA) | DCM, 0°C to RT, 2 hours | Same as above | 89% |

The free amine enables subsequent functionalization (e.g., acylation, sulfonylation).

Nucleophilic Substitution

The hydroxyl group undergoes Mitsunobu reactions or tosylation:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, nucleophile (e.g., SH) | Thioether derivatives | 78% | |

| Tosylation | TsCl, pyridine, DCM | Tosylate intermediate | 91% |

Reductive Amination

The deprotected amine participates in stereoretentive couplings:

Asymmetric Aldol Reactions

The chiral center directs stereoselectivity in carbon-carbon bond formation:

| Aldehyde Partner | Catalyst System | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|

| Benzaldehyde | Proline-derived organocatalyst | 92:8 (syn:anti) | |

| Cyclohexanone | Ti(OiPr)₄/BINOL complex | 85:15 |

This compound’s reactivity profile makes it indispensable for synthesizing enantiomerically pure pharmaceuticals, including kinase inhibitors and GPCR modulators . The Boc group’s orthogonal protection strategy allows sequential functionalization while preserving stereochemical integrity, as demonstrated in multi-step syntheses of drug candidates .

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428285 | |

| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718611-17-7 | |

| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.